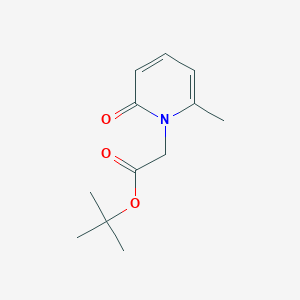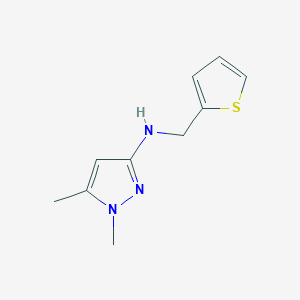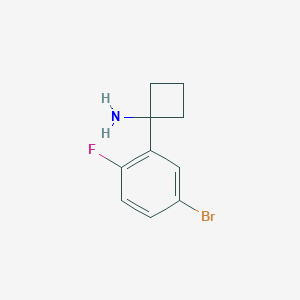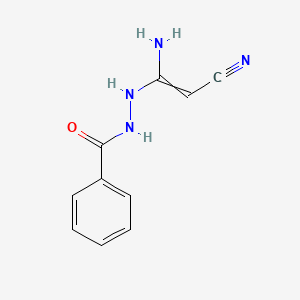-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740768.png)
[(furan-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a compound that combines two distinct heterocyclic structures: furan and pyrazole. The furan ring is known for its aromatic properties and biological activities, while the pyrazole ring is often found in various pharmacologically active compounds. This combination makes (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine a compound of interest in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling of Furan and Pyrazole Rings: The final step involves coupling the furan and pyrazole rings through a suitable linker, such as a methyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring may interact with aromatic residues in the active site of enzymes, while the pyrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with similar aromatic properties.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: A pyrazole derivative with similar pharmacological activities.
Uniqueness
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of furan and pyrazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C11H12F3N3O |
|---|---|
Molekulargewicht |
259.23 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H12F3N3O/c1-17-10(11(12,13)14)8(6-16-17)5-15-7-9-3-2-4-18-9/h2-4,6,15H,5,7H2,1H3 |
InChI-Schlüssel |
QGTCLBRTQKDMIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)CNCC2=CC=CO2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)





amine](/img/structure/B11740753.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740757.png)

![(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740762.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740773.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740779.png)

